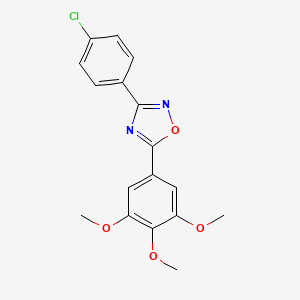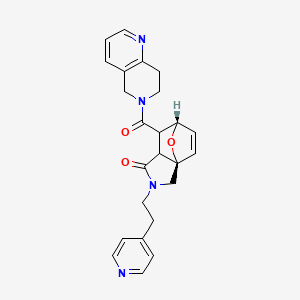![molecular formula C18H19NO4S B5543648 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acrylic acid derivatives, such as 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid, often involves Michael addition reactions. For instance, acrylic compounds CH2=CHX (where X = -COOH, –CONH2, –CN, and –COOCH2CH2OH) can be converted into corresponding propionic acids and their derivatives through Michael addition with p-styrene- and p-toluenesulfinates, in the presence of acid as a proton source (Kamogawa, Kusaka, & Nanasawa, 1980).
Molecular Structure Analysis
The molecular structure and vibrational spectral analyses of similar compounds, like 3-(2-Theinyl)acrylic acid (3-2TAA), have been reported using density functional theory calculations. These studies provide insights into the intermolecular interactions and electronic properties of acrylic acid derivatives (Issaoui et al., 2017).
Chemical Reactions and Properties
3-{3-[(Mesitylsulfonyl)amino]phenyl}acrylic acid can participate in various chemical reactions, including polymerization to produce valuable polymeric materials. For example, polymerizable phthalic acid derivatives have been synthesized from MOM-esters of 4-hydroxy-phthalic acid and corresponding bromo-alkyl-(meth)acrylamides, highlighting the reactivity of acrylic acid derivatives in polymer chemistry (Lamparth et al., 2014).
Physical Properties Analysis
The physical properties, such as optoelectronic and thermodynamic characteristics, of acrylic acid derivatives are crucial for their application in materials science. Studies on molecules like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid have explored their structural, optoelectronic, and thermodynamic properties, providing valuable data for the development of materials with specific physical properties (Fonkem et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid derivatives, including their reactivity in various chemical reactions, are fundamental for their application in synthetic chemistry and material science. For instance, the reaction of amino alcohols with acrylates, producing N-(hydroxyalkyl)-β-alanine in good yield, demonstrates the versatility of acrylic acid derivatives in synthetic chemistry (Ogata & Asahara, 1966).
Scientific Research Applications
Michael Addition Reactions
- The Michael addition of p-styrenesulfinate to acrylic compounds, including those with -COOH functional groups, produces 3-(p-vinylphenylsulfonyl)- and 3-(p-tolylsulfonyl)propionic acids and their derivatives. This reaction, in the presence of acid as a proton source, highlights the reactivity of acrylic acid derivatives in synthetic organic chemistry (Kamogawa, Kusaka, & Nanasawa, 1980).
Acrylic Acid Production via Biotechnological Routes
- A study on the kinetic model of central carbon metabolism for acrylic acid production in Escherichia coli emphasizes the potential of biotechnological production of acrylic acid. The research explored the use of glycerol, malonyl-CoA, and β-alanine pathways for the synthesis, identifying potential targets for improving yields (Oliveira et al., 2021).
Functional Modification of Hydrogels
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines to create polymers with enhanced thermal stability and promising biological activities. This demonstrates the utility of acrylic acid derivatives in creating functional materials for medical applications (Aly, Aly, & El-Mohdy, 2015).
Anticancer Potential of Cinnamic Acid Derivatives
- Cinnamic acid derivatives, related structurally to acrylic acid compounds, have been studied for their anticancer potentials. These compounds' chemical reactivity offers various sites for substitution and addition reactions, making them significant in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Optoelectronic Properties for Solar Cell Applications
- The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, which shares functional similarities with the subject compound, was studied for its optoelectronic properties relevant to dye-sensitized solar cells (DSSCs). This highlights the role of acrylic acid derivatives in developing advanced materials for renewable energy technologies (Fonkem et al., 2019).
properties
IUPAC Name |
(E)-3-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12-9-13(2)18(14(3)10-12)24(22,23)19-16-6-4-5-15(11-16)7-8-17(20)21/h4-11,19H,1-3H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZMVNUDTUTER-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)


![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)